molecular formula C10H10BrN3O B1467411 {1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1247756-51-9

{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1467411
CAS No.: 1247756-51-9
M. Wt: 268.11 g/mol
InChI Key: IFPYJWMAQVYZTG-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound of significant interest in medicinal chemistry, primarily serving as a versatile synthetic intermediate for the development of novel bioactive molecules. Its structure incorporates both a 1,2,3-triazole ring, often accessed via "click chemistry," and a bromophenyl group, which provides a handle for further functionalization through cross-coupling reactions. The hydroxymethyl group on the triazole ring makes it a valuable building block for constructing more complex chemical architectures. The 1,2,3-triazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. This specific compound acts as a key precursor in the synthesis of more advanced chemical entities, particularly those targeting infectious diseases and oncology. Research into analogous 1,2,3-triazole and 1,2,4-triazole derivatives has demonstrated potent antifungal activity by inhibiting fungal cytochrome P450 enzymes, such as CYP51, which is crucial for ergosterol biosynthesis . Furthermore, structurally similar triazole-containing compounds have shown promising anticancer effects in vitro, inducing apoptosis and cell cycle arrest in various cancer cell lines . The presence of the 4-bromobenzyl group in this molecule enhances its potential as a scaffold for creating targeted inhibitors and probes for biological systems.

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPYJWMAQVYZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a derivative of the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, emphasizing its potential applications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the triazole ring through a "click" chemistry approach. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)Reference
CuAACAzide-alkyne cycloaddition79.3
NMR SpectroscopyConfirming the structure via spectral analysis-
X-ray CrystallographyDetermining crystal structure-

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of the bromophenyl group enhances this activity due to increased lipophilicity and molecular interactions with bacterial membranes.

Anticancer Potential

Several studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation.

Case Studies

  • Antiviral Activity : A study on structurally related triazoles showed potent anti-HIV activity with EC50 values significantly lower than conventional antiviral drugs, suggesting potential for further development in HIV therapeutics .
  • Antifungal Activity : Triazole derivatives have been documented to possess antifungal properties, particularly against Candida species. The mechanism typically involves disruption of ergosterol biosynthesis in fungal cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications at various positions on the triazole ring or substituents can significantly influence their potency and selectivity.

Table 2: Structure-Activity Relationship Findings

SubstituentEffect on ActivityReference
BromineIncreased lipophilicity and antimicrobial activity
Hydroxyl GroupEnhanced anticancer activity
Methyl GroupVariable effects on cytotoxicity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that {1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol exhibits notable antibacterial and antifungal activities. In a study conducted by Swarnagowri et al., various triazole derivatives were synthesized and evaluated for their antimicrobial efficacy against different bacterial strains. The results demonstrated that compounds with a triazole ring showed significant inhibition against pathogenic bacteria and fungi, suggesting that this compound could be developed into effective antimicrobial agents .

Cancer Research

The triazole moiety is also implicated in anticancer activity. Compounds containing the triazole structure have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with DNA synthesis. The bromophenyl group in this compound may enhance its biological activity by improving binding affinity to target proteins involved in cancer progression .

Agricultural Applications

Pesticides and Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The application of this compound as a fungicide could provide an effective means to combat crop diseases caused by various fungi. Studies have indicated that triazoles can disrupt the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby leading to cell death .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and the synthesis of more complex molecules. For instance, it can be utilized in click chemistry reactions to create diverse libraries of compounds with potential biological activity . The ability to easily modify the triazole ring makes it an attractive candidate for developing new pharmaceuticals and agrochemicals.

Case Studies

Study Objective Findings
Swarnagowri et al. (2021)Evaluate antimicrobial efficacySignificant inhibition against bacterial strains observed with triazole derivatives .
Research on fungicidal propertiesAssess effectiveness as a fungicideDemonstrated capability to inhibit fungal growth through ergosterol biosynthesis disruption .
Synthetic application studyExplore use as a building blockSuccessfully utilized in click chemistry to synthesize diverse compounds with potential applications .

Chemical Reactions Analysis

Click Chemistry for Triazole Core Formation

The 1,3-dipolar cycloaddition of azides and alkynes under copper catalysis is a cornerstone for triazole synthesis. For our target compound:

  • Reagents : 4-bromobenzyl bromide (1 mmol), phenylacetylene (1 mmol), sodium azide (1 mmol), CuI catalyst.

  • Conditions : Stirred in acetonitrile at room temperature for 2–3 hours .

  • Yield : 97–99% for similar triazole derivatives .

Table 1. Key Analytical Data for Triazole Core (1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole)

ParameterValue
Melting Point154–156 °C
1H NMR (DMSO-d6)δ 8.65 (s, 1H, CH)
13C NMR (DMSO-d6)δ 147.2 (C=N)

Functionalization to Introduce Methanol Group

Post-triazole formation, the methanol group is introduced via hydrolysis of a triazole-4-yl ketone intermediate.

  • Reagents : Triazole-4-yl ketone (1 mmol), aqueous H2SO4 (catalytic).

  • Conditions : Reflux in water/THF (1:1) for 6–8 hours .

  • Yield : 83–85% (analogous ketone hydrolysis) .

Table 2. Hydrolysis Reaction Parameters

Reaction StepConditionsYield
Triazole ketoneAqueous H2SO4, reflux83%

Reactivity of the Triazole Ring

The 1H-1,2,3-triazole core exhibits moderate stability under basic conditions but is susceptible to acid-catalyzed hydrolysis . The 4-bromophenyl substituent enhances electron-withdrawing effects, stabilizing the triazole ring .

Reactivity of the Methanol Group

The hydroxyl group at position 4 participates in:

  • Esterification : Reacts with acid chlorides to form esters (e.g., methoxy substitution) .

  • Nucleophilic Substitution : Under basic conditions, forms ethers or alkylation products .

Table 3. Reactivity of Methanol Group

Reaction TypeConditionsProduct
EsterificationSOCl2, pyridineTriazole-4-yl ester
AlkylationCH3I, K2CO3Triazole-4-yl ether

Analytical Characterization

Table 5. Spectroscopic Data for {1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

TechniqueKey Peaks
1H NMR (DMSO-d6)δ 8.65 (s, 1H, CH)
13C NMR (DMSO-d6)δ 147.2 (C=N)
IR (KBr, cm⁻¹)3301 (–OH), 1550 (C=N)

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

{1-[(Quinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (12c)
  • Structure: Replaces 4-bromophenyl with quinoline.
  • Synthesis : General procedure B (CuAAC), 88% yield .
  • Activity: Not explicitly reported, but quinoline moieties are associated with antimalarial properties.
  • Key Difference: Quinoline’s planar structure may enhance DNA intercalation, unlike the bromophenyl’s bulky aromatic group .
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol
  • Structure : Pyrazole core instead of triazole.
  • Synthesis: Not detailed in evidence, but pyrazole synthesis typically involves cyclocondensation.
  • Activity : Pyrazoles often exhibit anti-inflammatory and analgesic effects.
  • Key Difference : Pyrazole’s reduced aromaticity compared to triazole may lower metabolic stability .

Analogues with Modified Substituents

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
  • Structure: 1,2,4-triazole core with sulfanyl and ethanol groups.
  • Synthesis : S-alkylation of triazole thiols, 50–65% yield .
  • Activity : Antimicrobial and antifungal due to sulfanyl group .
  • Key Difference : 1,2,4-triazole’s different hydrogen-bonding pattern may alter target specificity compared to 1,2,3-triazole .
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
  • Structure : Chlorophenyl instead of bromophenyl.
  • Synthesis : Similar CuAAC route; safety data indicate moderate toxicity .
  • Activity : Likely overlaps in bioactivity, but bromine’s larger size may enhance hydrophobic interactions .
1-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVd)
  • Structure: Tethered to tetrazoloquinoxaline.
  • Activity : Potent anticancer activity (IC50: 3.20–5.29 μM against HeLa, MCF-7, etc.) via EGFR inhibition .
  • Key Difference: Quinoxaline moiety adds π-stacking capability, enhancing receptor binding .
(E)-16-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methylene)-...-dodecahydro-2H-cyclopenta[a]phenanthren-17(14H)-one (2k)
  • Structure : Steroid-triazole hybrid.
  • Activity : 95% yield; antiproliferative activity against cancer cells .
  • Key Difference : Steroid backbone improves membrane permeability .

Preparation Methods

Preparation of Key Intermediates

  • Azide Intermediate Preparation : The synthesis begins with the preparation of the azide derivative from 4-bromobenzyl halides. For example, 4-bromobenzyl bromide is converted to 4-bromobenzyl azide by nucleophilic substitution using sodium azide in a polar aprotic solvent such as DMF at elevated temperature (~70°C), achieving yields around 78%.

  • Alkyne Component : The alkyne bearing the hydroxymethyl group is prepared or commercially available, acting as the coupling partner in the cycloaddition.

Cycloaddition Reaction Conditions

  • The azide and alkyne derivatives are reacted in the presence of copper(I) iodide (CuI) as the catalyst and triethylamine as the base in acetonitrile solvent at room temperature.

  • The reaction time is typically 2–4 hours, monitored by thin-layer chromatography (TLC) for completion.

  • After reaction completion, the mixture is worked up by extraction with organic solvents, washing, drying, and purification by column chromatography over silica gel using hexane:ethyl acetate mixtures.

  • The yields reported for the formation of 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole derivatives are high, often exceeding 75% and up to 99% in some protocols.

Specific Preparation of {1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Synthetic Scheme Summary

Step Reagents & Conditions Description Yield (%) Reference
1 4-Bromobenzyl bromide + NaN3, DMF, 70°C, 3 h Formation of 4-bromobenzyl azide 78
2 Azide + hydroxymethyl alkyne + CuI + Et3N, MeCN, rt, 3 h CuAAC to form triazole ring with hydroxymethyl substituent 76–82
3 Purification by silica gel chromatography Isolation of pure this compound

Detailed Reaction Procedure

  • The azide intermediate is dissolved in acetonitrile, to which the hydroxymethyl alkyne derivative is added.

  • Copper iodide (2.0 equivalents) and triethylamine (3.0 equivalents) are introduced under stirring at room temperature.

  • The reaction proceeds smoothly to afford the desired triazole product, which is isolated after aqueous workup and chromatographic purification.

  • The product is characterized by standard spectroscopic techniques such as ^1H NMR, ^13C NMR, IR, and HRMS to confirm structure and purity.

Alternative Synthetic Approaches and Optimization

Use of Electrolytic Copper Catalysts

  • Electrolytic copper has been demonstrated as an inexpensive and effective catalyst for one-pot synthesis of related 1,2,3-triazoles, including 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole derivatives.

  • This method allows for mild reaction conditions, high yields (up to 99%), and avoids the need for pre-isolated copper catalysts.

Stepwise Synthesis via Hydroxymethylation

  • Hydroxymethylation of the triazole ring can be achieved by post-cycloaddition functionalization, such as treatment with formaldehyde derivatives or hydroxymethylation reagents under controlled conditions.

  • However, direct incorporation of the hydroxymethyl group via the alkyne component is preferred for regioselectivity and yield.

Summary Table of Key Preparation Data

Parameter Details
Starting Materials 4-Bromobenzyl bromide, sodium azide, hydroxymethyl alkyne
Catalyst Copper(I) iodide (CuI), electrolytic copper (alternative)
Solvent Acetonitrile (MeCN), sometimes mixed with water
Base Triethylamine
Reaction Temperature Room temperature (20–25°C)
Reaction Time 2–4 hours
Purification Silica gel column chromatography (hexane:ethyl acetate)
Yields 76–99%
Characterization Methods ^1H NMR, ^13C NMR, IR, HRMS

Research Findings and Notes

  • The copper-catalyzed azide-alkyne cycloaddition remains the most efficient and widely adopted method for synthesizing 1,2,3-triazole derivatives with bromophenyl substituents and hydroxymethyl groups.

  • The reaction is highly regioselective, producing exclusively 1,4-disubstituted 1,2,3-triazoles.

  • The use of electrolytic copper as a catalyst offers a cost-effective and environmentally friendly alternative to traditional copper salts.

  • Purification by silica gel chromatography ensures high purity suitable for further biological or material applications.

  • Spectroscopic data confirm the structure and substitution pattern, with characteristic triazole proton signals around δ 8.0–8.6 ppm in ^1H NMR and appropriate mass spectral peaks matching the molecular formula.

Q & A

Q. What are the established synthetic routes for {1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A common method involves reacting 1-azido-4-bromobenzene with propargyl alcohol in the presence of Cu(OAc)₂, yielding the triazole core. Subsequent oxidation with Jones reagent (CrO₃ in H₂SO₄) generates intermediates for further derivatization . Reaction optimization studies show that solvent polarity (e.g., tert-butyl alcohol vs. ethanol) and catalyst loading significantly affect yield, with reported efficiencies exceeding 80% under inert conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming regioselectivity of the triazole ring and verifying the benzyl substitution pattern. The hydroxyl proton (from the methanol group) appears as a broad singlet near δ 4.8–5.2 ppm, while the triazole proton resonates at δ 7.5–8.0 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. For example, a derivative of this compound exhibited a dihedral angle of 85.3° between the triazole and bromophenyl planes, influencing its packing efficiency .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this triazole methanol scaffold show moderate to potent anti-cancer activity. For instance, a quinoxaline-pyrazolidine-dione derivative demonstrated IC₅₀ values of 3.20–5.29 µM against HeLa, MCF-7, and A549 cell lines. Activity correlates with the electron-withdrawing 4-bromophenyl group, which enhances target binding .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

Discrepancies may arise from differences in cell line viability protocols or impurities in synthesized intermediates. Mitigation strategies include:

  • HPLC purity validation : Ensure >95% purity for biological testing .
  • Dose-response curve standardization : Use fixed incubation times (e.g., 48 hrs) and MTT assay normalization .
  • Molecular docking cross-validation : Compare binding energies of derivatives to targets like EGFR (PDB: 4HJO) to reconcile experimental vs. computational results .

Q. What computational methods are employed to predict the reactivity and stability of this compound in aqueous environments?

Density Functional Theory (DFT) studies reveal that the triazole ring’s electron-deficient nature stabilizes the molecule via resonance. Solvation models (e.g., COSMO-RS) predict moderate hydrophilicity (logP ≈ 1.8), suggesting limited membrane permeability without prodrug modifications .

Q. How can synthesis be optimized for scalability while minimizing hazardous reagents?

Recent advances explore:

  • Biocatalytic routes : Lipases or alcohol dehydrogenases for enantioselective oxidation, avoiding CrO₃ .
  • Microwave-assisted CuAAC : Reduces reaction time from hours to minutes with comparable yields .
  • Solvent recycling : tert-Butyl alcohol recovery via distillation improves sustainability .

Q. What strategies are effective for resolving crystallographic disorder in derivatives of this compound?

SHELXL’s PART instruction and TWIN commands are critical for handling twinning or partial occupancy. For example, a 4-methoxyphenyl analog required anisotropic displacement parameter (ADP) constraints to model rotational disorder in the benzyl group .

Methodological and Analytical Considerations

Q. How does the choice of protecting groups impact derivatization of the methanol functional group?

  • TBS protection : Enables selective alkylation or phosphorylation of the hydroxyl group while preserving the triazole core .
  • Jones reagent limitations : Over-oxidation to carboxylic acids can occur; milder oxidants (e.g., TEMPO/NaClO) are preferred for aldehyde intermediates .

Q. What are the challenges in assessing metabolic stability and toxicity in preclinical models?

  • In vitro hepatic microsome assays : Human liver microsomes (HLMs) reveal rapid Phase I oxidation (t₁/₂ < 30 min), necessitating prodrug strategies .
  • AMES test compliance : The bromophenyl group raises genotoxicity concerns; structural analogs with fluorine substituents show improved safety profiles .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key modifications include:

  • Benzyl substituent variation : Electron-withdrawing groups (e.g., -NO₂) enhance EGFR binding affinity by 2.5-fold .
  • Triazole N-methylation : Reduces metabolic clearance but may sterically hinder target interactions .

Emerging Research Directions

Q. What role does this compound play in developing targeted drug delivery systems?

Its hydroxyl group serves as a handle for conjugation to nanoparticles (e.g., PEGylated liposomes) or antibody-drug conjugates (ADCs). A recent study achieved >90% loading efficiency via triazole-phosphonate linkages .

Q. Can this compound act as a ligand in catalytic systems?

Preliminary work shows utility in Cu(I) stabilization for asymmetric catalysis. The triazole’s nitrogen atoms coordinate metals, enabling enantioselective aldol reactions (up to 85% ee) .

Data Reporting Standards

Q. What crystallographic data must be reported to ensure reproducibility?

  • CIF files : Include H-atom positions, displacement parameters, and refinement residuals (R₁, wR₂) .
  • PLATON alerts : Address missed symmetry or solvent-accessible voids .

Q. How should conflicting spectral data (e.g., NMR shifts) be documented?

Report solvent effects explicitly (e.g., DMSO-d₆ vs. CDCl₃) and include COSY/HSQC correlations to resolve overlapping signals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 2
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{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

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